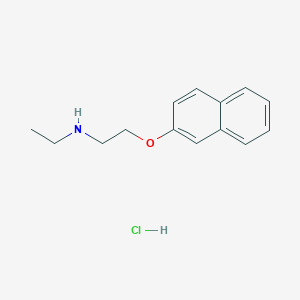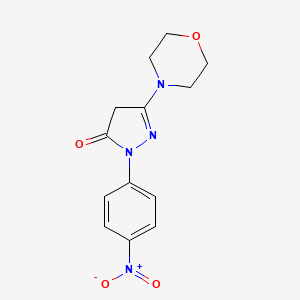![molecular formula C17H20N2O2 B5416833 N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5416833.png)
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea, also known as Etoposide, is a chemical compound that is widely used in scientific research for its potential anti-cancer properties. Etoposide is a derivative of podophyllotoxin, a natural product that is found in certain plant species. Etoposide is a potent inhibitor of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
作用机制
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea works by inhibiting topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. Topoisomerase II is responsible for introducing transient breaks in the DNA double helix to facilitate DNA replication and repair. This compound binds to the topoisomerase II-DNA complex and prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing senescence. In addition, etoposide has been shown to modulate the immune system by enhancing the production of cytokines and chemokines.
实验室实验的优点和局限性
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea has several advantages for lab experiments. It is a potent inhibitor of topoisomerase II and has been extensively studied for its anti-cancer properties. This compound is also commercially available and can be easily obtained for research purposes. However, etoposide has several limitations as well. It has been shown to induce DNA damage and cell death in normal cells as well, which can limit its use in certain experiments. In addition, etoposide has been shown to have a narrow therapeutic window, which can limit its use in clinical settings.
未来方向
There are several future directions for the study of etoposide. One potential direction is the development of novel etoposide analogs with enhanced efficacy and reduced toxicity. Another potential direction is the study of the mechanisms of resistance to etoposide in cancer cells, which can lead to the development of novel therapeutic strategies. Finally, the use of etoposide in combination with other chemotherapeutic agents for the treatment of cancer is an area of active research.
合成方法
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea can be synthesized through a multi-step process starting from podophyllotoxin. The first step involves the conversion of podophyllotoxin to etoposide-4'-O-demethyl-epipodophyllotoxin, which is then converted to etoposide through a series of chemical reactions. The final product is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea has been extensively studied for its potential anti-cancer properties. It is used in the treatment of various types of cancer, including lung cancer, testicular cancer, and lymphoma. This compound has been shown to induce cell death in cancer cells by inhibiting topoisomerase II, which leads to DNA damage and cell cycle arrest. This compound has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
属性
IUPAC Name |
1-[1-(4-ethoxyphenyl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-21-16-11-9-14(10-12-16)13(2)18-17(20)19-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNLBNAWZLMLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine](/img/structure/B5416753.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5416774.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5416786.png)
![1,3-dimethyl-4-[(1-methyl-1H-indol-3-yl)acetyl]piperazin-2-one](/img/structure/B5416790.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5416795.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5416806.png)

![2-(4-chlorophenyl)-4-[(4-methoxypiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5416817.png)
![N-[(1R)-1-(4-chlorophenyl)ethyl]-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5416823.png)
![3-[2-(benzyloxy)-5-bromophenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5416824.png)
![1-(4-methylphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5416851.png)
![2-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5416853.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5416861.png)